4-(2-methoxy-4-nitrophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-4-nitrophenyl)-1H-imidazole is an organic compound that features an imidazole ring substituted with a 2-methoxy-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxy-4-nitrophenyl)-1H-imidazole typically involves the reaction of 2-methoxy-4-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-amino-4-nitrophenyl)-1H-imidazole.
Reduction: Formation of 4-(2-methoxy-4-aminophenyl)-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxy-4-nitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-methoxy-4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-Methoxy-4-nitrophenyl isocyanate
- 2-Methoxy-4-nitrophenyl methyl ether
Uniqueness
4-(2-Methoxy-4-nitrophenyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both nitro and methoxy groups further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O3/c1-16-10-4-7(13(14)15)2-3-8(10)9-5-11-6-12-9/h2-6H,1H3,(H,11,12) |
InChI Key |
IXXKEVKWWPHLPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.